![molecular formula C20H16FN5O2S B2380630 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 893935-47-2](/img/structure/B2380630.png)
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide” is a heterocyclic compound . It is related to the pyrazolo[3,4-d]pyrimidine class of compounds, which have been reported to have various biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis process often involves the use of ultrasonic-assisted reactions, which can yield good results . The reaction conditions and specific reagents used can vary depending on the desired product .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound can be monitored using techniques such as thin-layer chromatography (TLC) . The reactions often involve the formation of new bonds and the disappearance of functional groups, as evidenced by changes in the IR spectra .Scientific Research Applications
- Discovery : Researchers discovered that derivatives of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one possess inhibitory activities against ENPP1 .
ENPP1 Inhibition for Cancer Immunotherapy
Metal-Free Chalcogenation Reactions
Mechanism of Action
Target of Action
The primary target of this compound is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, making them a key target for antihistamine drugs .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The compound’s action on the Histamine H1 receptor affects the histamine-mediated allergic response pathway . By blocking the action of histamine, it can reduce the downstream effects of this pathway, which include vasodilation, bronchoconstriction, and increased vascular permeability .
Result of Action
By acting as a Histamine H1 receptor antagonist, this compound can alleviate the symptoms of allergic reactions . These include symptoms such as itching, redness, swelling, and sneezing . Its action can be effective within 1-3 hours of administration and can last up to 24 hours .
Future Directions
properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBGJKMFPDHRBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
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